molecular formula C10H9N5O3S2 B5070555 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE

Cat. No.: B5070555
M. Wt: 311.3 g/mol
InChI Key: FHVVTGNJQKKQKX-UHFFFAOYSA-N
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Description

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .

Preparation Methods

The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps :

    Starting Materials: Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.

    Step 1: Reaction of amines with 2-chloroacetyl chloride to form an intermediate.

    Step 2: The intermediate is then reacted with hydrazinecarbothioamide to form another intermediate.

    Step 3: Finally, the intermediate is treated with carbon disulfide to yield the desired thiadiazole derivative.

These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.

Common reagents used in these reactions include hydrogen gas, catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE can be compared with other thiadiazole derivatives, such as :

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O3S2/c11-9-13-14-10(20-9)19-5-8(16)12-6-3-1-2-4-7(6)15(17)18/h1-4H,5H2,(H2,11,13)(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVVTGNJQKKQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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